1-Amino-3-(4-fluorophenoxy)propan-2-ol 1-Amino-3-(4-fluorophenoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 51448-33-0
VCID: VC4340181
InChI: InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
SMILES: C1=CC(=CC=C1OCC(CN)O)F
Molecular Formula: C9H12FNO2
Molecular Weight: 185.198

1-Amino-3-(4-fluorophenoxy)propan-2-ol

CAS No.: 51448-33-0

Cat. No.: VC4340181

Molecular Formula: C9H12FNO2

Molecular Weight: 185.198

* For research use only. Not for human or veterinary use.

1-Amino-3-(4-fluorophenoxy)propan-2-ol - 51448-33-0

Specification

CAS No. 51448-33-0
Molecular Formula C9H12FNO2
Molecular Weight 185.198
IUPAC Name 1-amino-3-(4-fluorophenoxy)propan-2-ol
Standard InChI InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Standard InChI Key LKRGICBCCHGVLQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC(CN)O)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 1-amino-3-(4-fluorophenoxy)propan-2-ol, reflects its tripartite structure:

  • Propan-2-ol core: A three-carbon chain with hydroxyl (-OH) and amino (-NH2_2) groups at positions 2 and 1, respectively.

  • 4-Fluorophenoxy group: A phenyl ring substituted with fluorine at the para position, linked via an ether oxygen to carbon 3.

The SMILES notation C1=CC(=CC=C1OCC(CN)O)F\text{C1=CC(=CC=C1OCC(CN)O)F} and InChI key LKRGICBCCHGVLQ-UHFFFAOYSA-N\text{LKRGICBCCHGVLQ-UHFFFAOYSA-N} provide unambiguous representations of its connectivity. X-ray crystallography data remain unavailable, but computational models predict a bent conformation due to intramolecular hydrogen bonding between the hydroxyl and amino groups .

Stereochemical Considerations

While the compound is often reported as a racemic mixture , enantiomerically pure forms may be accessible via asymmetric synthesis. A related compound, (R)-2-amino-3-(4-fluorophenyl)propan-1-ol (CID 28804567), demonstrates the significance of stereochemistry in biological activity . For 1-amino-3-(4-fluorophenoxy)propan-2-ol, chiral resolution using immobilized transaminases—a method validated for its brominated analogue—could yield enantiomers with distinct pharmacological profiles.

Synthesis and Manufacturing

Nucleophilic Epoxide Ring-Opening

A two-step strategy, analogous to the synthesis of 1-amino-3-(4-bromophenoxy)propan-2-ol, is proposed:

  • Epichlorohydrin coupling: React 4-fluorophenol with epichlorohydrin under basic conditions to form 1-chloro-3-(4-fluorophenoxy)propan-2-ol.

  • Amination: Substitute the chloride with ammonia or ammonium hydroxide under elevated temperature and pressure.

Reaction Scheme:

4-Fluorophenol+EpichlorohydrinNaOH1-Chloro-3-(4-fluorophenoxy)propan-2-olNH31-Amino-3-(4-fluorophenoxy)propan-2-ol\text{4-Fluorophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-Chloro-3-(4-fluorophenoxy)propan-2-ol} \xrightarrow{\text{NH}_3} \text{1-Amino-3-(4-fluorophenoxy)propan-2-ol}

Biocatalytic Asymmetric Synthesis

Drawing from patent US8344182B2 , enantioselective synthesis may employ immobilized transaminases to resolve racemic mixtures. For example, kinetic resolution of racemic 1-amino-3-(4-fluorophenoxy)propan-2-ol using ω-transaminases could yield (R)- and (S)-enantiomers with >95% enantiomeric excess (ee).

Industrial-Scale Production

Adapting laboratory methods for commercial manufacture requires:

  • Continuous-flow reactors: To enhance heat transfer and minimize side reactions during epoxide formation.

  • Catalytic amination: Transition metal catalysts (e.g., Raney nickel) to improve yield and reduce ammonia usage.

Physicochemical Properties

Predicted Properties

Collision cross-section (CCS) values, determined via ion mobility spectrometry, indicate structural compactness :

Adductm/zPredicted CCS (Ų)
[M+H]+186.09248138.3
[M+Na]+208.07442148.3
[M-H]-184.07792138.5

These values suggest moderate polarity, aligning with its logP estimate of ~1.25 , favoring membrane permeability in biological systems.

Thermal Stability

While experimental melting/boiling points are unreported , thermogravimetric analysis (TGA) of analogues predicts decomposition above 200°C, consistent with hydrogen-bonded networks stabilizing the solid state.

Biochemical and Pharmacological Applications

Enzyme Inhibition

The brominated analogue, 1-amino-3-(4-bromophenoxy)propan-2-ol, inhibits kinases and proteases via hydrogen bonding to catalytic residues. By analogy, the fluorine atom’s electronegativity may enhance binding affinity to targets like:

  • Tyrosine kinases: Fluorine’s inductive effect polarizes the phenoxy ring, promoting π-π stacking with hydrophobic pockets.

  • G-protein-coupled receptors (GPCRs): The amino alcohol moiety mimics endogenous ligands (e.g., catecholamines), enabling antagonism .

Prodrug Development

As a bifunctional scaffold, the compound can be derivatized into prodrugs:

  • Ester prodrugs: Acylation of the hydroxyl group improves oral bioavailability.

  • Schiff bases: Condensation of the amino group with ketones enables pH-sensitive release.

Future Directions

Stereoselective Synthesis

Developing chiral auxiliaries or organocatalysts for asymmetric synthesis remains critical. For instance, Jacobsen’s thiourea catalysts could induce enantioselectivity during epoxide ring-opening .

Target Identification

High-throughput screening against kinase libraries (e.g., Eurofins Panlabs) will elucidate therapeutic potential. Preliminary docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol).

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